7-phenyl-8H-pteridine-2,4-dione
Description
7-Phenyl-8H-pteridine-2,4-dione is a heterocyclic compound characterized by a fused bicyclic pteridine core (a six-membered pyrazine ring fused to a pyrimidine ring) with a phenyl substituent at position 7 and two ketone groups at positions 2 and 3. This structure confers unique electronic and steric properties, making it a candidate for diverse applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H8N4O2 |
|---|---|
Molecular Weight |
240.22g/mol |
IUPAC Name |
7-phenyl-1H-pteridine-2,4-dione |
InChI |
InChI=1S/C12H8N4O2/c17-11-9-10(15-12(18)16-11)14-8(6-13-9)7-4-2-1-3-5-7/h1-6H,(H2,14,15,16,17,18) |
InChI Key |
ZXXJZGLHZHPGGH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN=C3C(=N2)NC(=O)NC3=O |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CN=C3C(=NC(=O)NC3=O)N2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3C(=NC(=O)NC3=O)N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Imidazolidin-2,4-Dione Derivatives
The synthesis of 3,5-di-substituted imidazolidin-2,4-diones (e.g., IM-3 and IM-7) via Strecker synthesis yields compounds with a five-membered ring containing two nitrogen atoms and two ketone groups. Key differences from 7-phenyl-8H-pteridine-2,4-dione include:
- Ring Size and Fused Systems : Imidazolidin-2,4-diones lack the fused bicyclic structure of pteridine derivatives, reducing π-conjugation and altering electronic properties.
- Substituent Positions : IM-series compounds feature substituents at positions 3 and 5 (e.g., phenyl and aryl groups), while the pteridine derivative has a phenyl group at position 5.
- Synthesis Yields: IM-series compounds are synthesized in 70–74% yields using amino acids, phenyl isocyanate/isothiocyanate, and acid hydrolysis .
Thiazolidine-2,4-Dione Derivatives
Theoretical studies indicate that substituents at position 5 significantly influence molecular geometry and interactions with water, which may differ from the effects of substituents in pteridine derivatives .
Pharmacological and Chemical Properties
Bioactivity
- Imidazolidin-2,4-Diones: IM-7 (3-phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione) induces acute cardiovascular effects in rats, likely due to aryl substituent hydrophobicity enhancing membrane interactions . isopropyl) modulates target specificity .
- Thiazolidine-2,4-Diones : Theoretical studies highlight their propensity to form stable complexes with water, which may influence solubility and bioavailability—a property less explored in pteridine derivatives .
Reactivity and Stability
- The fused pteridine system in this compound likely enhances aromatic stability compared to five-membered imidazolidin- or thiazolidine-diones.
- Electron-withdrawing ketone groups in all three compound classes increase susceptibility to nucleophilic attack, but steric hindrance from the phenyl group in the pteridine derivative may slow reactivity.
Comparative Data Table
Research Findings and Implications
- Substituent Effects : Larger, hydrophobic groups (e.g., isopropyl in IM-7) enhance cardiovascular activity, while smaller substituents (e.g., ethyl in IM-3) favor CNS targeting . This suggests that substituent position and size in this compound could be optimized for specific biological pathways.
- Theoretical Insights : Thiazolidine-2,4-dione’s interaction with water underscores the importance of solvent effects in drug design, a factor yet to be studied in pteridine derivatives .
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